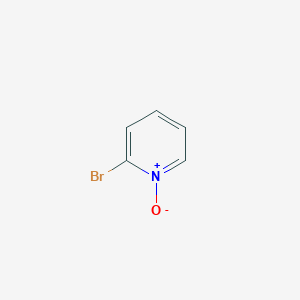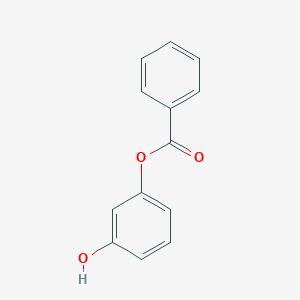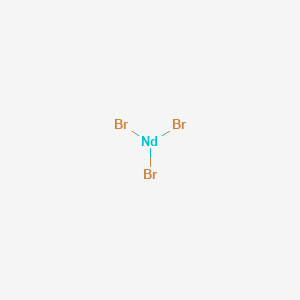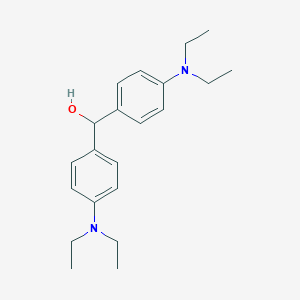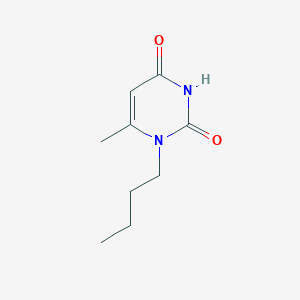
1-Butyl-6-methyluracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-6-methyluracil (BMU) is a synthetic molecule that belongs to the class of imidazoline derivatives. It was first synthesized in the 1970s as a potential antihypertensive drug, but later studies revealed its immunomodulatory and anti-inflammatory properties. BMU has been extensively studied for its therapeutic potential in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
作用机制
The exact mechanism of action of 1-Butyl-6-methyluracil is not fully understood. However, studies have shown that 1-Butyl-6-methyluracil modulates the immune system by regulating the production of cytokines and chemokines. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the production of anti-inflammatory cytokines such as IL-10. 1-Butyl-6-methyluracil has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses.
生化和生理效应
1-Butyl-6-methyluracil has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. Moreover, 1-Butyl-6-methyluracil has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases, including cancer and neurodegenerative diseases. 1-Butyl-6-methyluracil has also been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that play a key role in the regulation of inflammatory responses.
实验室实验的优点和局限性
1-Butyl-6-methyluracil has several advantages for lab experiments. It is a synthetic compound, which means that its purity and concentration can be easily controlled. Moreover, 1-Butyl-6-methyluracil has been extensively studied, and its properties and mechanisms of action are well understood. However, there are also some limitations to the use of 1-Butyl-6-methyluracil in lab experiments. For example, 1-Butyl-6-methyluracil is not water-soluble, which can make it difficult to use in certain experiments. Moreover, 1-Butyl-6-methyluracil has not been extensively studied in vivo, which means that its potential side effects and toxicity are not well understood.
未来方向
There are several future directions for the study of 1-Butyl-6-methyluracil. One potential direction is the development of 1-Butyl-6-methyluracil-based therapies for the treatment of autoimmune disorders, cancer, and neurodegenerative diseases. Another potential direction is the study of the mechanisms of action of 1-Butyl-6-methyluracil, which could lead to the identification of new targets for drug development. Moreover, the study of the pharmacokinetics and toxicity of 1-Butyl-6-methyluracil in vivo could provide valuable information for the development of safe and effective 1-Butyl-6-methyluracil-based therapies.
合成方法
1-Butyl-6-methyluracil can be synthesized by the reaction of 6-methyluracil with butylamine in the presence of a catalyst. The reaction results in the formation of 1-Butyl-6-methyluracil as a white crystalline powder. The purity of the compound can be improved by recrystallization and chromatographic techniques.
科学研究应用
1-Butyl-6-methyluracil has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have immunomodulatory and anti-inflammatory properties, which make it a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis, multiple sclerosis, and psoriasis. 1-Butyl-6-methyluracil has also been studied for its anticancer properties, and it has been shown to inhibit the growth of various cancer cell lines. Moreover, 1-Butyl-6-methyluracil has been shown to have neuroprotective effects, and it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
属性
CAS 编号 |
1010-89-5 |
|---|---|
产品名称 |
1-Butyl-6-methyluracil |
分子式 |
C9H14N2O2 |
分子量 |
182.22 g/mol |
IUPAC 名称 |
1-butyl-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-3-4-5-11-7(2)6-8(12)10-9(11)13/h6H,3-5H2,1-2H3,(H,10,12,13) |
InChI 键 |
CRNGLUFAMPVZSO-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=CC(=O)NC1=O)C |
规范 SMILES |
CCCCN1C(=CC(=O)NC1=O)C |
同义词 |
1-Butyl-6-methyluracil |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



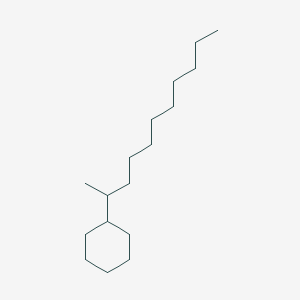
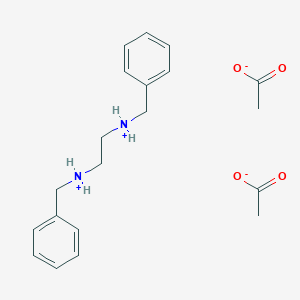
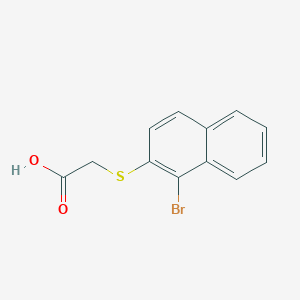
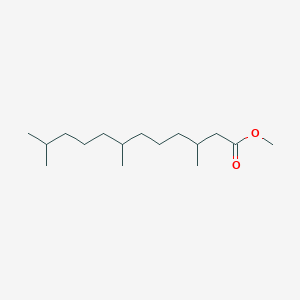
![Spiro[3.3]heptane](/img/structure/B86710.png)
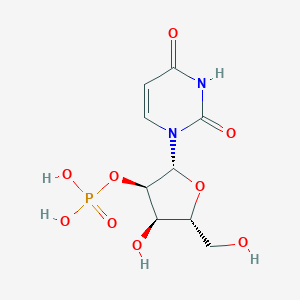
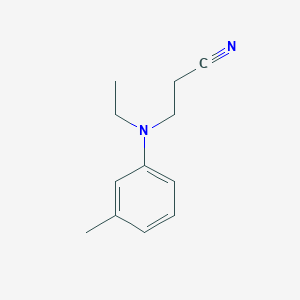
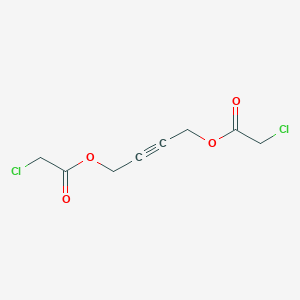
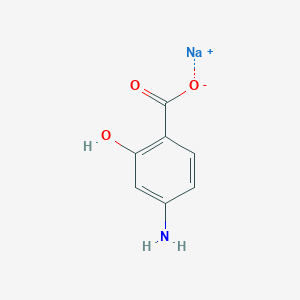
![6-Methylbenzo[d]isoxazole](/img/structure/B86724.png)
